(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

Catalog No.
S12605456
CAS No.
577961-47-8
M.F
C18H19NO4S
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-y...

CAS Number

577961-47-8

Product Name

(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

IUPAC Name

(E)-N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C18H19NO4S/c20-18(9-8-17-7-4-11-23-17)19(13-15-5-2-1-3-6-15)16-10-12-24(21,22)14-16/h1-9,11,16H,10,12-14H2/b9-8+

InChI Key

MGVOOLGFLJFWIY-CMDGGOBGSA-N

solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3

The compound (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, a tetrahydrothiophene moiety, and an amide functional group. The presence of the benzyl group and the dioxido derivative of tetrahydrothiophene indicates potential for diverse chemical reactivity and biological activity. This compound's structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry.

The chemical behavior of (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The amide group can undergo nucleophilic attack, allowing for modifications that could enhance biological activity.
  • Electrophilic Aromatic Substitution: The furan and benzyl rings may participate in electrophilic substitution reactions, which can be exploited to introduce new functional groups.
  • Oxidation-Reduction Reactions: The tetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones, potentially altering the compound's pharmacological properties.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization.

The biological activity of (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide is likely influenced by its structural components:

  • Furan Ring: Known for its ability to interact with biological macromolecules, potentially acting as a ligand for receptors or enzymes.
  • Amide Group: Commonly found in many pharmaceuticals, it may enhance solubility and bioavailability.

Studies on similar compounds suggest that structural features like electron-withdrawing groups can enhance interaction with biological targets, leading to increased pharmacological efficacy .

Synthesis of (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide can be approached through several methods:

  • Condensation Reactions: Combining appropriate aldehydes or ketones with amines to form the desired amide.
  • Cyclization Reactions: Formation of the tetrahydrothiophene ring through cyclization of a precursor compound.
  • Functional Group Modifications: Utilizing oxidation or reduction techniques to introduce or modify functional groups post-synthesis.

Each method can be optimized based on yield and purity requirements.

This compound has potential applications in:

  • Medicinal Chemistry: As a lead compound in drug development due to its unique structure and possible biological activity.
  • Material Science: Its properties may lend themselves to applications in polymers or coatings where specific chemical interactions are desired.

Research into its pharmacological profile could lead to new therapies for diseases influenced by the molecular targets it interacts with.

Interaction studies involving (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide typically focus on:

  • Ligand-Receptor Binding Affinity: Assessing how well the compound binds to specific biological targets.
  • Enzyme Inhibition Studies: Evaluating its potential as an inhibitor for enzymes involved in disease pathways.
  • Cell-Based Assays: Determining the compound's effects on cellular processes such as proliferation or apoptosis.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds exhibit structural similarities to (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide, including:

Compound NameStructural FeaturesUnique Aspects
N-benzylacetamideBenzyl group + AmideSimpler structure; less bioactive
5-(furan-2-yl)-3-methylisoxazoleFuran ring + IsoxazoleDifferent heterocyclic component; distinct activity
4-benzoylphenolBenzoyl + Phenolic structureLacks nitrogen; different reactivity

The uniqueness of (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide lies in its combination of a furan ring with a tetrahydrothiophene moiety and an amide group, which may confer distinct biological activities not present in simpler analogs.

By exploring these aspects comprehensively, researchers can better understand the potential utility of this compound in various scientific fields.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

345.10347926 g/mol

Monoisotopic Mass

345.10347926 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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